L-Lysyl-L-alanyl-L-methionyl-L-serine
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Overview
Description
L-Lysyl-L-alanyl-L-methionyl-L-serine is a tetrapeptide composed of the amino acids lysine, alanine, methionine, and serineThe molecular formula of this compound is C20H38N6O8S, and it has an average mass of 522.616 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-alanyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents such as acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups at the amino or carboxyl termini.
Scientific Research Applications
L-Lysyl-L-alanyl-L-methionyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Lysyl-L-alanyl-L-methionyl-L-serine involves its interaction with specific molecular targets and pathways. For example, the lysine residue may participate in hydrogen bonding and electrostatic interactions, while the methionine residue can undergo oxidation-reduction reactions. These interactions can modulate protein function, cellular signaling, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-methionyl-L-seryl-L-alanyl-L-serine: Another tetrapeptide with similar amino acid composition but different sequence.
L-Alanyl-L-methionyl-L-α-aspartyl-L-tyrosine: A tetrapeptide with different amino acids but similar structural properties
Uniqueness
L-Lysyl-L-alanyl-L-methionyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of lysine, alanine, methionine, and serine allows for diverse interactions and reactions, making it valuable for various applications.
Properties
CAS No. |
798540-59-7 |
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Molecular Formula |
C17H33N5O6S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H33N5O6S/c1-10(20-15(25)11(19)5-3-4-7-18)14(24)21-12(6-8-29-2)16(26)22-13(9-23)17(27)28/h10-13,23H,3-9,18-19H2,1-2H3,(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
IVGMFDVXRGSUAN-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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